2,6-Dimethyloct-4-ene 2,6-Dimethyloct-4-ene
Brand Name: Vulcanchem
CAS No.: 52763-12-9
VCID: VC19600274
InChI: InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3
SMILES:
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

2,6-Dimethyloct-4-ene

CAS No.: 52763-12-9

Cat. No.: VC19600274

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyloct-4-ene - 52763-12-9

Specification

CAS No. 52763-12-9
Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name 2,6-dimethyloct-4-ene
Standard InChI InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3
Standard InChI Key PBPBSFCZFRLBFJ-UHFFFAOYSA-N
Canonical SMILES CCC(C)C=CCC(C)C

Introduction

Structure and Nomenclature

2,6-Dimethyloct-4-ene belongs to the class of alkenes with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol . The IUPAC name derives from the longest carbon chain containing the double bond (oct-4-ene), with methyl substituents at positions 2 and 6. The numbering prioritizes the double bond’s lowest possible position, ensuring the substituents receive the smallest indices . The structural formula is:

CH3C(CH3)CH2CH2CH=CHCH(CH3)CH2CH3\text{CH}_3-\text{C}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{CH}=\text{CH}-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_3

This configuration introduces steric hindrance around the double bond, influencing reactivity and physical properties. Geometric isomerism (cis/trans) is absent due to symmetry at the double bond .

Synthesis Methods

Acid-Catalyzed Dehydration

The primary synthesis route involves dehydrating 2,6-dimethyloctan-2-ol using concentrated sulfuric acid at controlled temperatures (80–120°C). The reaction proceeds via an E1 mechanism:

  • Protonation of the hydroxyl group forms an oxonium ion.

  • Deprotonation generates a carbocation at the β-carbon.

  • Elimination of a proton yields the alkene.

2,6-Dimethyloctan-2-olH2SO42,6-Dimethyloct-4-ene+H2O\text{2,6-Dimethyloctan-2-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2,6-Dimethyloct-4-ene} + \text{H}_2\text{O}

Side products, such as carbocation rearrangements, are minimized by maintaining low temperatures and excess acid.

Alternative Approaches

Chemical Reactions

Electrophilic Addition

The double bond in 2,6-dimethyloct-4-ene undergoes typical alkene reactions:

  • Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) produces 2,6-dimethyldecane, a saturated hydrocarbon used as a lubricant additive.

  • Halogenation: Reaction with bromine (Br₂) in CCl₄ yields 2,6-dimethyl-4,5-dibromooctane, a precursor in polymer crosslinking.

  • Hydration: Acid-catalyzed hydration forms 2,6-dimethyloctan-4-ol, though steric effects reduce regioselectivity.

Oxidation

Ozonolysis cleaves the double bond to generate two ketones:

2,6-Dimethyloct-4-eneO32-Methylpentan-3-one+4-Methylpentan-2-one\text{2,6-Dimethyloct-4-ene} \xrightarrow{\text{O}_3} \text{2-Methylpentan-3-one} + \text{4-Methylpentan-2-one}

This reaction is pivotal in structural elucidation and synthetic planning.

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular Weight140.27 g/mol
Boiling Point162–165°C (estimated)
Density0.76–0.78 g/cm³
Solubility in WaterInsoluble

The compound’s low polarity and branching result in limited water solubility and a moderate boiling point .

Chemical Stability

2,6-Dimethyloct-4-ene is stable under inert conditions but susceptible to autoxidation in air, forming peroxides. Storage under nitrogen or with antioxidants (e.g., BHT) is recommended.

Industrial and Scientific Applications

Pharmaceutical Intermediates

The alkene serves as a building block for synthesizing terpene-derived drugs, including anti-inflammatory agents and fragrance components . For example, hydrogenation yields intermediates for steroid analogs.

Polymer Chemistry

Radical polymerization of 2,6-dimethyloct-4-ene produces polyolefins with enhanced thermal stability, used in automotive coatings and insulation materials.

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